Dibenzyl phthalate

Catalog No.
S525917
CAS No.
523-31-9
M.F
C22H18O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl phthalate

CAS Number

523-31-9

Product Name

Dibenzyl phthalate

IUPAC Name

dibenzyl benzene-1,2-dicarboxylate

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

UCVPKAZCQPRWAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Dibenzyl phthalate; AI3-00364 AI3 00364; AI300364

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Description

The exact mass of the compound Dibenzyl phthalate is 346.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4057. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Air Analysis

Water Sample Analysis

Plasticizer in Toys

Neurotoxicity Studies

Plasticizer in Polyvinyl Acetate Dispersions

Solvent for Oil-Soluble Dyes

Dibenzyl phthalate is an organic compound with the chemical formula C22H18O4. It is classified as a phthalate ester, specifically derived from phthalic acid and benzyl alcohol. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high boiling point, making it useful in various industrial applications. Its molecular weight is approximately 346.3759 g/mol, and it has a CAS Registry Number of 523-31-9. Dibenzyl phthalate is often utilized as a plasticizer, enhancing the flexibility and durability of plastics .

, including:

  • Esterification: It can be synthesized through the reaction of benzyl chloride with an alkali metal phthalate in an aqueous solution, typically at a pH between 8.2 and 10 .
  • Hydrolysis: In environmental conditions, dibenzyl phthalate may hydrolyze to form phthalic acid and benzyl alcohol, especially in the presence of water .
  • Degradation: Under abiotic conditions, dibenzyl phthalate can undergo oxidation or photodegradation when exposed to light or reactive species .

Dibenzyl phthalate exhibits notable biological activity, particularly concerning endocrine disruption. Studies have shown that it acts as an estrogen agonist and antagonist, influencing estrogen receptor activity both in vitro and in vivo. This dual action suggests potential implications for reproductive health and development in exposed organisms . Furthermore, its interactions with hormonal pathways raise concerns about its safety in consumer products.

Dibenzyl phthalate can be synthesized through various methods:

  • Direct Esterification: This involves the reaction of benzyl alcohol with phthalic anhydride or phthalic acid in the presence of a catalyst.
  • Phase-Transfer Catalysis: A more efficient method involves solid-liquid phase-transfer catalysis under anhydrous conditions, which enhances the reaction kinetics .
  • Aqueous Reaction: As mentioned earlier, dibenzyl phthalate can also be produced by reacting benzyl chloride with an alkali metal phthalate in an aqueous medium .

Dibenzyl phthalate finds applications across various industries:

  • Plasticizer: It is primarily used to improve the flexibility and durability of plastics.
  • Additive in Coatings: The compound is also employed in paints and coatings to enhance their properties.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds.

Research has focused on the interactions of dibenzyl phthalate with biological systems, especially its effects on hormone receptors. Its ability to modulate estrogen receptor activity has been documented extensively, indicating potential risks associated with exposure to this compound. Studies reveal that dibenzyl phthalate can inhibit or enhance the effects of natural estrogens depending on the concentration and context of exposure .

Dibenzyl phthalate shares structural similarities with other phthalates but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaUnique Features
Dibutyl PhthalateC16H22O4Commonly used as a plasticizer; lower molecular weight than dibenzyl phthalate
Diethyl PhthalateC12H14O4Often used in cosmetics; more volatile than dibenzyl phthalate
Dicyclohexyl PhthalateC20H30O4Higher viscosity; utilized in specialized applications like sealants

Dibenzyl phthalate's unique combination of low volatility and high boiling point makes it particularly suitable for applications requiring stability under heat or stress conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

346.1205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

523-31-9

Wikipedia

Dibenzyl phthalate

Dates

Modify: 2023-08-15
1: Bharagava RN, Saxena G, Mulla SI, Patel DK. Characterization and Identification of Recalcitrant Organic Pollutants (ROPs) in Tannery Wastewater and Its Phytotoxicity Evaluation for Environmental Safety. Arch Environ Contam Toxicol. 2017 Dec 14. doi: 10.1007/s00244-017-0490-x. [Epub ahead of print] PubMed PMID: 29243159.
2: Gao H, Xu YY, Huang K, Ge X, Zhang YW, Yao HY, Xu YQ, Yan SQ, Jin ZX, Sheng J, Zhu P, Hao JH, Tao FB. Cumulative risk assessment of phthalates associated with birth outcomes in pregnant Chinese women: A prospective cohort study. Environ Pollut. 2017 Mar;222:549-556. doi: 10.1016/j.envpol.2016.11.026. Epub 2016 Dec 23. PubMed PMID: 28024814.
3: Long Z, Xu W, Peng Y, Lu Y, Luo Q, Qiu H. Highly selective coextraction of rhodamine B and dibenzyl phthalate based on high-density dual-template imprinted shells on silica microparticles. J Sep Sci. 2017 Jan;40(2):506-513. doi: 10.1002/jssc.201601071. Epub 2016 Dec 19. PubMed PMID: 27882676.
4: Stojanoska MM, Milosevic N, Milic N, Abenavoli L. The influence of phthalates and bisphenol A on the obesity development and glucose metabolism disorders. Endocrine. 2017 Mar;55(3):666-681. doi: 10.1007/s12020-016-1158-4. Epub 2016 Nov 7. Review. PubMed PMID: 27822670.
5: Chen Y, Reese DH. Disruption of Retinol (Vitamin A) Signaling by Phthalate Esters: SAR and Mechanism Studies. PLoS One. 2016 Aug 17;11(8):e0161167. doi: 10.1371/journal.pone.0161167. eCollection 2016. PubMed PMID: 27532513; PubMed Central PMCID: PMC4988654.
6: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.
7: Zhang Z, Hu Y, Zhao L, Li J, Bai H, Zhu D, Hu J. Estrogen agonist/antagonist properties of dibenzyl phthalate (DBzP) based on in vitro and in vivo assays. Toxicol Lett. 2011 Nov 10;207(1):7-11. doi: 10.1016/j.toxlet.2011.08.017. Epub 2011 Aug 27. PubMed PMID: 21893177.
8: Gibson R, Wang MJ, Padgett E, Beck AJ. Analysis of 4-nonylphenols, phthalates, and polychlorinated biphenyls in soils and biosolids. Chemosphere. 2005 Dec;61(9):1336-44. Epub 2005 Jun 24. PubMed PMID: 15979687.
9: Romero R, Jönsson JA. Determination of free copper concentrations in natural waters by using supported liquid membrane extraction under equilibrium conditions. Anal Bioanal Chem. 2005 Apr;381(7):1452-9. Epub 2005 Mar 10. PubMed PMID: 15759138.

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